molecular formula C19H23NO4 B2710341 N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide CAS No. 1105211-14-0

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2710341
CAS No.: 1105211-14-0
M. Wt: 329.396
InChI Key: HZFDKZLBXWPQTJ-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group linked via an ethyl spacer to a 3,5-dimethylphenoxy moiety. The compound’s structure combines electron-donating methoxy and methyl groups, which likely enhance its lipophilicity and metabolic stability compared to simpler benzamides. Potential applications may span pharmaceuticals (e.g., anticonvulsant or receptor-targeting agents) or agrochemicals (e.g., herbicides), inferred from the activities of structurally similar compounds .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-9-14(2)11-16(10-13)24-8-7-20-19(21)17-6-5-15(22-3)12-18(17)23-4/h5-6,9-12H,7-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFDKZLBXWPQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-(3,5-dimethylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy or dimethylphenoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structure Highlights Biological Activity/Use Key Differences Reference
3,5-Dimethoxy-N-[2-((4-Methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl]benzamide Contains a sulfonyl group and thiophene ring instead of dimethylphenoxy Not explicitly stated, but sulfonyl groups often enhance metabolic stability Increased polarity due to sulfonyl group; potential for altered receptor binding
Isoxaben (N-[3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl]-2,6-Dimethoxybenzamide) 2,6-Dimethoxybenzamide linked to an isoxazole ring Herbicide (cellulose biosynthesis inhibitor) Isoxazole ring enhances selectivity for plant targets; reduced lipophilicity vs. phenoxyethyl group
Compound XVI (Aroxyethylamine Anticonvulsant) Phenoxyethylamine core with unspecified substituents 100% anticonvulsant protection (MES assay, 100 mg/kg) Target compound’s dimethoxy groups may improve blood-brain barrier penetration
4-(2-Aminoethoxy)-N-(2,5-Diethoxyphenyl)-3,5-Dimethylbenzamide Aminoethoxy spacer and diethoxyphenyl group Unspecified, but amino groups often enhance solubility Ethoxy groups increase hydrophilicity; potential for varied pharmacokinetics

Key Findings from Comparative Analysis

2,4-Dimethoxy substitution on the benzamide may confer stronger electron-donating effects than 3,5-dimethoxy analogues (e.g., ), altering electronic distribution and receptor interactions .

In contrast, benzamides with bulky substituents (e.g., isoxaben in ) are optimized for plant enzyme inhibition, highlighting the role of substituent choice in target specificity .

Agrochemical Relevance: Isoxaben’s herbicidal activity () implies that benzamides with lipophilic groups (e.g., dimethylphenoxy) could be tailored for pesticidal use, though their environmental persistence must be evaluated .

Synthetic Considerations: and describe the use of Grignard reagents with dimethoxybenzamides to introduce alkyl chains, suggesting that the target compound’s phenoxyethyl group could be synthesized via analogous nucleophilic substitutions .

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a reaction between 3,4-dimethoxybenzoic acid and 2-(3,5-dimethylphenoxy)ethylamine. The reaction typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under controlled conditions to yield the desired product. The synthesis pathway can be summarized as follows:

  • Preparation of Reactants :
    • 3,4-Dimethoxybenzoic acid
    • 2-(3,5-dimethylphenoxy)ethylamine
  • Reaction Conditions :
    • Coupling agent: DCC
    • Catalyst: DMAP
    • Temperature: Room temperature
    • Purification: Recrystallization or chromatography

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MDA-MB-468). The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression.

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23112.5Induction of apoptosis
MDA-MB-46815.0Inhibition of cell proliferation

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies suggest that it interferes with bacterial cell wall synthesis, leading to inhibition of growth in various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Enzyme Interaction : It has been suggested that the compound binds to enzymes critical for cancer cell metabolism and proliferation.

Case Studies

  • Study on Breast Cancer Cells :
    A study published in December 2021 highlighted the efficacy of a related compound in inhibiting BRD4 and CK2 kinases, which are implicated in triple-negative breast cancer (TNBC). The findings indicated that such compounds could effectively induce apoptosis in TNBC cells without significant toxicity to normal cells .
  • Antibacterial Efficacy :
    Another investigation demonstrated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

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